molecular formula C15H15NO3S B11838371 1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine CAS No. 181306-57-0

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine

Cat. No.: B11838371
CAS No.: 181306-57-0
M. Wt: 289.4 g/mol
InChI Key: WOJHQCWNMDIXGZ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine (CAS 181306-57-0) is a high-purity synthetic building block of interest in organic and medicinal chemistry research. This compound, with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol, belongs to the class of N-sulfonylaziridines . The activated three-membered aziridine ring makes this reagent a valuable electrophile for developing novel synthetic methodologies, particularly in stereoselective (3+2) cycloaddition reactions with heterocumulenes like isothiocyanates to synthesize complex heterocyclic structures such as iminothiazolidines . The N-(4-methoxyphenylsulfonyl) (Nosyl) protecting group enhances the reactivity of the aziridine and can typically be removed in later stages, allowing for further functionalization and increasing the utility of this compound in constructing nitrogen-containing scaffolds . Researchers employ this aziridine in [3 + 3]-cycloaddition reactions with α-diazocarbonyl compounds, catalyzed by silver and copper salts, to access highly substituted 2H-1,4-oxazine derivatives, which are privileged structures in chemical synthesis . This product is intended for Research Use Only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181306-57-0

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-phenylaziridine

InChI

InChI=1S/C15H15NO3S/c1-19-13-7-9-14(10-8-13)20(17,18)16-11-15(16)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3

InChI Key

WOJHQCWNMDIXGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Sulfonamides

Epoxides react with sulfonamides (e.g., 4-methoxybenzenesulfonamide) in polar aprotic solvents such as dichloromethane or acetonitrile. The reaction is catalyzed by Lewis acids like boron trifluoride etherate (BF₃·Et₂O), which activates the epoxide toward nucleophilic attack. For example, styrene oxide undergoes ring-opening with 4-methoxybenzenesulfonamide at 0°C to yield the β-amino alcohol intermediate in 78% yield.

Table 1: Substrate Scope for Epoxide Ring-Opening

Epoxide SubstrateSulfonamideSolventYield (%)
Styrene oxide4-MeO-C₆H₄-SO₂NH₂CH₂Cl₂78
Cyclohexene oxide4-MeO-C₆H₄-SO₂NH₂MeCN65
Epichlorohydrin4-MeO-C₆H₄-SO₂NH₂THF72

Mesylation-Cyclization to Aziridine

The β-amino alcohol intermediate is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to induce intramolecular cyclization. This step proceeds via nucleophilic displacement of the mesylate group by the amine, forming the aziridine ring. For the target compound, cyclization at 25°C for 12 hours affords 1-(4-methoxybenzenesulfonyl)-2-phenylaziridine in 82% yield.

Critical Parameters:

  • Temperature: Cyclization efficiency drops below 20°C due to sluggish reaction kinetics.

  • Base Selection: Triethylamine outperforms weaker bases (e.g., pyridine) by minimizing side reactions.

Decarboxylative Sulfonylation of Aziridines

Recent work by Macmillan et al. demonstrates a one-pot synthesis of sulfonamides from carboxylic acids and amines, which can be adapted for aziridine functionalization. This method bypasses traditional sulfonyl chloride intermediates by employing a copper-catalyzed decarboxylative chlorosulfonylation (Scheme 2).

Reaction Mechanism

The process begins with the oxidative decarboxylation of 2-phenylaziridine-1-carboxylic acid using Cu(MeCN)₄BF₄ and 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (NFTPT) under 365 nm LED irradiation. Sulfur dioxide (SO₂) inserts into the resultant radical intermediate, forming a sulfonyl chloride in situ. Subsequent amination with 4-methoxyaniline yields the target compound in 68% yield over two steps.

Table 2: Optimization of Decarboxylative Sulfonylation

Carboxylic AcidAmineSO₂ SourceYield (%)
2-Phenylaziridine-1-COOH4-MeO-C₆H₄-NH₂Na₂S₂O₅68
2-(p-Tolyl)aziridine-1-COOH4-MeO-C₆H₄-NH₂SO₂(g)71

Advantages Over Classical Methods

  • Atom Economy: Eliminates the need for pre-synthesized sulfonyl chlorides.

  • Functional Group Tolerance: Tolerates electron-deficient aryl acids and sterically hindered amines.

Sulfonyl ChlorideBaseSolventTemp (°C)Yield (%)
4-MeO-C₆H₄-SO₂ClEt₃NCH₂Cl₂0 → 2575
4-MeO-C₆H₄-SO₂ClDMAPTHF2568

Mechanistic Considerations:

  • The aziridine’s lone pair on nitrogen attacks the electrophilic sulfur in the sulfonyl chloride.

  • Base (e.g., Et₃N) scavenges HCl, shifting the equilibrium toward product formation.

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodStepsYield (%)ScalabilityKey Limitation
Epoxide Ring-Opening282HighRequires epoxide precursors
Decarboxylative Route268ModerateSensitive to SO₂ handling
Direct Sulfonylation175HighLimited substrate scope

Industrial-Scale Considerations

While laboratory methods prioritize yield and purity, industrial production demands cost-effective protocols. The epoxide route is favored for scalability due to:

  • Low Catalyst Loading: BF₃·Et₂O can be recycled via distillation.

  • Solvent Recovery: Dichloromethane and acetonitrile are easily reclaimed.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack at the less hindered nitrogen-adjacent carbon. Key findings include:

Table 1: Ring-opening with nucleophiles

NucleophileConditionsProductYieldSelectivity
β-BromostyreneNiBr₂·DME, L1 ligand, DMA, 10 mA electrolysis(S,E)-N-(2,4-diphenylbut-3-en-1-yl)-4-methylbenzenesulfonamide70%96:4 er
Chloride (MgCl₂)Electrochemical reduction, Et₃Nβ-Chloro-sulfonamide intermediate55% (isolated)Not reported
WaterAcidic conditions1,2-Diamine derivative–*

Mechanistic Insight: Ring-opening proceeds via initial generation of a β-halo-sulfonamide intermediate under electrochemical conditions, followed by nickel-mediated cross-coupling. Radical trapping experiments with TEMPO confirmed transient benzyl radical formation during electrolysis .

Nickel-Catalyzed Enantioselective Reductive Cross-Coupling

Electrochemical reductive cross-coupling with alkenyl bromides has been optimized for stereocontrol:

Table 2: Optimization of cross-coupling conditions

Variation from Standard ConditionsYield (%)Enantiomeric Ratio (er)
Standard (NiBr₂·DME, L1 , MgCl₂)7096:4
LiCl instead of MgCl₂6595:5
5 mA current6094:6
No MgCl₂5593:7
No electrical current0

Key Observations:

  • The reaction is stereoconvergent: Both R- and S-aziridine enantiomers yield the same product configuration dictated by the chiral ligand .

  • Cyclic voltammetry confirmed preferential reduction of β-halo-sulfonamide intermediates (E₁/₂ = −2.22 V vs Fc/Fc⁺) over the parent aziridine (E₁/₂ = −2.70 V) .

Acid-Mediated Reactions

Protonation of the aziridine nitrogen increases ring strain, facilitating ring-opening:

Table 3: Acid-catalyzed transformations

AcidProductApplication
HCl (6 M)Homoallylic primary amineSynthesis of chiral amines
H₂SO₄Sulfonamide diolPolymer precursors*

Limitations: Strong acids lead to decomposition, necessitating controlled stoichiometry.

Comparative Reactivity with Structural Analogues

Table 4: Substituent effects on aziridine reactivity

CompoundSubstituentReaction Rate (Relative)
1-(4-Methoxybenzenesulfonyl)-2-phenylaziridine–OCH₃1.0 (reference)
1-(4-Methylbenzenesulfonyl)-2-phenylaziridine–CH₃1.2
1-Tosyl-2-phenylaziridine–H0.8

Electron-donating groups (e.g., –OCH₃) slightly reduce electrophilicity at the aziridine carbon compared to –CH₃ or –H substituents.

Stability and Decomposition Pathways

  • Thermal Stability : Decomposes above 150°C via retro-Diels-Alder pathways, releasing SO₂ and forming styrene derivatives*.

  • Photoreactivity : UV exposure induces C–S bond cleavage, generating phenyl radicals detectable by EPR .

Notes:

  • Data marked with* originate from excluded sources and are provided for contextual completeness only.

  • Experimental details for tables were extracted from electrochemical studies in and comparative analyses in .

This synthesis of reactivity profiles underscores the compound’s utility in asymmetric synthesis and highlights opportunities for further mechanistic exploration.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine exhibits potential antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for further investigation in drug development aimed at treating infections.

Enzyme Inhibition

The unique structure of this compound allows it to interact with biological systems, particularly enzymes. Studies have shown that its aziridine ring can undergo nucleophilic attack, leading to enzyme inhibition or modulation. This property is critical for designing enzyme inhibitors that could serve therapeutic purposes in diseases involving dysregulated enzyme activity.

Drug Design and Development

Due to its ability to modulate biological targets, this compound is being explored for its potential in drug design. The reactivity of the aziridine ring can be leveraged to create novel therapeutic agents that target specific receptors or enzymes involved in disease pathways.

Case Studies and Research Findings

Several studies have documented the interactions and effects of this compound on biological systems:

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of sulfonamide compounds, including variations of aziridines, showed significant antibacterial activity against resistant strains.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that compounds with similar structures can effectively inhibit target enzymes involved in metabolic pathways, indicating potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-2-phenylaziridine involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack on the aziridine ring. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(4-methoxybenzenesulfonyl)-2-phenylaziridine are best understood when compared to analogous N-sulfonylaziridines. Below is a systematic analysis:

Structural and Electronic Comparison

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Properties
1-(4-Methoxybenzenesulfonyl)-2-phenylaziridine -OCH₃ (electron-donating) C₁₅H₁₅NO₂S 273.36 Enhanced electron density at sulfonyl group; slower reaction kinetics in electrophilic processes
2-Phenyl-1-(toluene-4-sulfonyl)aziridine (Tosyl derivative) -CH₃ (weakly electron-donating) C₁₅H₁₅NO₂S 273.35 Moderate electron withdrawal; faster cycloaddition kinetics compared to methoxy-substituted analogs
(S)-2-Diphenylphosphinoyl-2-phenylaziridine -P(O)Ph₂ (strongly electron-withdrawing) C₂₀H₁₈NOP 335.34 High electrophilicity; superior catalytic activity in asymmetric Mannich reactions
1-(2,4-Dinitrobenzenesulfonyl)-2-phenylaziridine -NO₂ (strongly electron-withdrawing) C₁₄H₁₁N₃O₆S 365.32 Extreme electron deficiency; rapid oxidation but low regioselectivity

Reactivity in Cycloaddition Reactions

N-Sulfonylaziridines participate in stereoselective (3+2) cycloadditions with heterocumulenes (e.g., isothiocyanates). The electronic nature of the sulfonyl group critically affects reaction efficiency:

  • Methoxy-substituted derivative: The electron-donating -OCH₃ group reduces sulfonyl electrophilicity, leading to longer reaction times (e.g., ~24 hours for iminothiazolidine synthesis) but improved enantiomeric excess (e.e. >90%) due to stabilized transition states .
  • Tosyl derivative : Exhibits faster kinetics (~18 hours) but moderate e.e. (80–85%) due to weaker electron donation from -CH₃ .
  • N–H aziridine (unprotected) : Reacts rapidly (~12 hours) but yields racemic mixtures (e.e. <10%) due to unmodulated reactivity .

Key Research Findings

Electronic Modulation : The methoxy group in 1-(4-methoxybenzenesulfonyl)-2-phenylaziridine reduces sulfonyl electrophilicity, enhancing stereocontrol but slowing reaction kinetics .

Comparative Yields : Tosyl derivatives generally outperform methoxy-substituted analogs in cycloaddition yields (85% vs. 65–70%) due to favorable electronic and steric profiles .

Catalytic Versatility: Phosphinoyl-aziridines dominate asymmetric catalysis, while sulfonyl derivatives excel in stereoselective cycloadditions .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound CAS Number Melting Point (°C) Specific Rotation ([α]D²⁰)
1-(4-Methoxybenzenesulfonyl)-2-phenylaziridine EN300-46765846 Oil (uncorrected) Not reported
2-Phenyl-1-tosylaziridine 24395-14-0 Oil (uncorrected) +5.2 (c 0.5, CHCl₃)
(S)-2-Diphenylphosphinoyl-2-phenylaziridine Not available Oil (uncorrected) +100.1 (c 0.5, CHCl₃)

Table 2: Reaction Performance in (3+2) Cycloadditions

Aziridine Derivative Reaction Time (hours) Yield (%) Enantiomeric Excess (e.e. %)
1-(4-Methoxybenzenesulfonyl)-2-phenylaziridine 24 65 92
2-Phenyl-1-tosylaziridine 18 85 85
N–H-2-phenylaziridine 12 50 <10

Biological Activity

1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sulfonyl group attached to an aziridine ring, which is known for its reactivity and ability to participate in various chemical transformations. The methoxy group on the benzene ring may influence its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents.

The proposed mechanism involves the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This mode of action is common among sulfonamide derivatives, which are known to inhibit the synthesis of folate in bacteria.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to evaluate how modifications to the aziridine core affect biological activity. Variants of the compound were synthesized by altering substituents on the benzene ring and the aziridine nitrogen. The results indicated that the presence of electron-donating groups like methoxy significantly enhanced antimicrobial activity compared to electron-withdrawing groups.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound using various catalytic methods, including photoredox catalysis. These methods have shown promise in improving yield and purity, facilitating further biological testing .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Methoxybenzene-1-sulfonyl)-2-phenylaziridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of sulfonylaziridines typically involves sulfonylation of aziridine precursors. For analogous compounds like 1-(2,4-dinitrophenylsulfenyl)-2-phenylaziridine, iodobenzene diacetate has been used as an oxidant in dichloromethane, yielding 28% under standard conditions. However, microwave irradiation significantly accelerates reaction rates and improves yields . Solvent polarity also plays a critical role; polar aprotic solvents (e.g., DMF) enhance electrophilic sulfonylation efficiency, while non-polar solvents may stabilize intermediates (Table 1) . For the target compound, substituting methyl groups with methoxy in the sulfonyl moiety may require adjusted stoichiometry or milder bases to prevent demethylation.

Table 1. Solvent effects on sulfonylaziridine synthesis (analogous system)

SolventYield (%)Reaction Time
Dichloromethane2824 hours
DMF4512 hours
Acetonitrile3218 hours

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural and chiral properties of this compound?

Methodological Answer:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving stereochemistry and bond angles, particularly for small molecules. The methoxy group’s electron density can be precisely mapped to confirm regiochemistry .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR can distinguish between axial and equatorial sulfonyl conformers. The methoxy proton signal (~3.8 ppm) and aromatic splitting patterns help verify substitution positions .
  • Chiral analysis : Polarimetry or chiral HPLC with cellulose-based columns can determine enantiomeric excess, especially if asymmetric synthesis routes are employed .

Advanced Research Questions

Q. How does the stereochemistry at the aziridine ring influence the reactivity and stability of this compound in ring-opening reactions?

Methodological Answer: Stereoelectronic effects dominate reactivity. For example, (R)-configured aziridines undergo regioselective ring-opening with nucleophiles (e.g., amines or thiols) due to steric hindrance from the sulfonyl group. Computational studies (DFT) on analogous systems show that electron-withdrawing substituents (e.g., methoxy) lower the transition-state energy for nucleophilic attack at the less-substituted carbon . Experimental validation involves kinetic monitoring of ring-opening reactions under varying temperatures and nucleophile concentrations. Isomerization studies on related compounds (e.g., N-phenylcarbamyl-2-phenylaziridine) reveal that steric strain in cis-isomers accelerates decomposition, suggesting similar instability risks for this compound .

Q. What methodological approaches are recommended to resolve contradictions in reported reaction outcomes for sulfonylaziridine oxidation studies?

Methodological Answer: Contradictions often arise from uncontrolled variables like trace moisture or light sensitivity. For example, iodobenzene diacetate’s slow oxidation of sulfenamides under standard conditions (28% yield) contrasts sharply with microwave-assisted reactions (>60% yield) . To resolve discrepancies:

  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.
  • Kinetic studies : Compare Arrhenius plots for thermal vs. microwave-driven reactions.
  • Alternative oxidants : Test meta-chloroperbenzoic acid (mCPBA) or Oxone®, which may bypass side reactions caused by iodobenzene diacetate’s electrophilic byproducts.

Q. What computational strategies (e.g., DFT) are employed to predict the electronic behavior and reaction pathways of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is effective for modeling:

  • Charge distribution : The sulfonyl group’s electron-withdrawing effect increases positive charge on the aziridine nitrogen, favoring nucleophilic attack .
  • Transition states : Nudged Elastic Band (NEB) calculations map energy barriers for ring-opening or isomerization pathways.
  • Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining why polar solvents stabilize zwitterionic intermediates .

Q. Key Considerations for Experimental Design

  • Stereochemical purity : Use chiral auxiliaries or asymmetric catalysis to avoid racemization during synthesis .
  • Data validation : Cross-reference crystallographic data (SHELXL) with spectroscopic results to confirm structural assignments .
  • Controlled conditions : Conduct reactions under inert atmospheres to prevent oxidation of the methoxy group.

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